molecular formula C17H17NO B5445205 3-phenyl-N-(1-phenylethyl)acrylamide

3-phenyl-N-(1-phenylethyl)acrylamide

Cat. No.: B5445205
M. Wt: 251.32 g/mol
InChI Key: GULDKCIYDPMQQB-OUKQBFOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-phenylethyl)acrylamide can be achieved through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. This reaction is often followed by a thermal elimination step to obtain the desired acrylamide product . Another method involves the hydration of acrylonitrile in the presence of a copper catalyst through the Ritter reaction .

Industrial Production Methods

In industrial settings, continuous flow processes are preferred due to their efficiency and safety. For example, the Schotten-Baumann reaction can be adapted to a continuous flow process, starting from either 3-chloropropanoyl chloride or acrylic acid. This method allows for high yields and minimizes the formation of side products .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-phenylethyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures and solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

3-phenyl-N-(1-phenylethyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-phenyl-N-(1-phenylethyl)acrylamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which can lead to unique chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-Phenyl-N-(1-phenylethyl)acrylamide is an organic compound belonging to the acrylamide family, characterized by its potential applications in various scientific fields, including medicinal chemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO
  • IUPAC Name : (E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide
  • Physical Properties : The compound exhibits properties typical of acrylamides, such as solubility in organic solvents and stability under specific conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to modulation of enzymatic activity and receptor binding, resulting in various physiological effects.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds structurally similar to it have demonstrated effectiveness against various fungal strains such as Candida albicans and Candida parapsilosis .

Cytotoxicity Studies

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed varying degrees of toxicity associated with different derivatives. For example, one study reported IC50 values for related compounds (2d and 2e) at 148.26 μM and 187.66 μM respectively, indicating a potential for selective toxicity towards cancer cells while sparing normal cells .

Study on Antifungal Activity

A study investigated the antifungal properties of novel thiazol-2(3H)-imine derivatives related to this compound. The findings suggested that certain modifications at the para position of the phenyl moiety significantly enhanced antifungal activity compared to compounds with less electronegative substituents .

CompoundMIC (μg/mL)Target Organism
2d1.23Candida parapsilosis
2e1.50Candida albicans

Pharmacokinetic Studies

Pharmacokinetic parameters assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicated favorable characteristics for compounds derived from this compound. These studies highlighted high lipid solubility and compliance with Lipinski's rule of five, suggesting good bioavailability .

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
3-Phenyl-N-(2-phenylethyl)acrylamideAcrylamideModerate cytotoxicity
3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamideHalogenated acrylamideEnhanced antimicrobial properties
3-Phenyl-N-(3-pyridinylmethyl)acrylamideHeterocyclic acrylamidePotential neuroprotective effects

Properties

IUPAC Name

(E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,18,19)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULDKCIYDPMQQB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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